Methyl 3-(4-phenylpiperazin-1-yl)propanoate
Description
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
methyl 3-(4-phenylpiperazin-1-yl)propanoate |
InChI |
InChI=1S/C14H20N2O2/c1-18-14(17)7-8-15-9-11-16(12-10-15)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 |
InChI Key |
MPMIPDYEQJCGFY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1CCN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Phenylpiperazine Core
The 4-phenylpiperazine moiety is commonly prepared or sourced as a key intermediate. Industrial and laboratory methods for preparing 4-phenylpiperazine derivatives include:
Selective methylation and reduction of phenylpiperazine derivatives : For example, 1-methyl-3-phenylpiperazine can be synthesized via methylation of 3-phenylpiperazine using methyl iodide in the presence of sodium hydride in dimethylformamide, followed by reduction steps with lithium aluminium hydride to obtain protected intermediates, and catalytic hydrogenation for deprotection.
Cyclization reactions : Some patents describe cyclization of phenylpiperazine precursors under acidic conditions to form related piperazine structures, although these are more relevant to complex derivatives like mirtazapine rather than the simple methyl 3-(4-phenylpiperazin-1-yl)propanoate.
Introduction of the Propanoate Side Chain
The propanoate ester side chain is introduced typically by alkylation of the piperazine nitrogen with a suitable haloalkyl ester or by amidation/acylation reactions. A general approach includes:
N-alkylation of 4-phenylpiperazine with methyl 3-bromopropanoate or similar alkylating agents : This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like acetone or dimethylformamide. The reaction conditions often involve refluxing for extended periods (e.g., 30 hours) to ensure complete alkylation.
Use of catalytic additives : Catalytic amounts of potassium iodide (KI) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed to enhance the reaction rate and yield.
Purification : After reaction completion, the mixture is filtered, solvent evaporated, and the residue purified by column chromatography (e.g., chloroform:methanol 9.5:0.5) or crystallization from hexane or other suitable solvents.
Alternative Synthetic Routes
Stepwise synthesis via piperidine intermediates : Some methods start from piperidine derivatives, which are functionalized to introduce the phenyl and propanoate groups sequentially. However, these are less direct and more complex.
Use of protected intermediates : Protection and deprotection strategies are sometimes used to improve selectivity and yield, especially when multiple reactive sites are present.
Detailed Reaction Conditions and Parameters
Research Findings and Yield Data
The alkylation of 4-phenylpiperazine with methyl 3-bromopropanoate under reflux in acetone with K2CO3 and catalytic KI typically yields the desired this compound in moderate to good yields (60-85%) after purification.
Methylation steps using methyl iodide and sodium hydride are highly selective when carefully controlled, minimizing formation of side products such as 1,4-dimethyl derivatives.
Purification by column chromatography and crystallization is effective in obtaining high purity product suitable for further pharmaceutical applications.
Summary Table of Preparation Methods
| Method Step | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| 4-Phenylpiperazine synthesis | Methyl iodide, NaH, DMF, LiAlH4 reduction | High selectivity, scalable | Requires careful control of methylation |
| Alkylation with methyl 3-bromopropanoate | K2CO3, KI, acetone, reflux 30 h | Straightforward, good yields | Long reaction time, purification needed |
| Purification | Column chromatography, crystallization | High purity product | Time-consuming, solvent use |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-phenylpiperazin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding amides or thioesters.
Scientific Research Applications
Methyl 3-(4-phenylpiperazin-1-yl)propanoate is a chemical compound featuring a propanoate group attached to a piperazine ring that is substituted with a phenyl group. It has a molecular weight of approximately 264.34 g/mol and the molecular formula is not available in the search results. Piperazines are known for diverse biological activities, suggesting potential pharmacological properties for this compound. Structural variations in piperazine derivatives can significantly influence their biological activity, making this compound a candidate for further pharmacological studies.
Potential Applications
- Pharmaceuticals: this compound can be used as a precursor for developing new antidepressants.
- Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
- Biological Studies: The compound is studied for its potential antimicrobial and antifungal properties.
- Chemical Biology: It serves as a building block in the design of molecular probes for studying biological pathways.
- Industrial Applications: It is used in the development of new materials and chemical processes.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structure | Key Features |
|---|---|---|
| Ethyl 3-(4-pyridyl)pyrrolidine | Contains a pyridine ring | Known for anti-anxiety properties |
| Methyl 3-(4-benzylpiperazin-1-yl)propanoate | Benzyl substitution | Enhanced lipophilicity, potentially better blood-brain barrier penetration |
| Methyl 3-(4-methoxyphenyl)piperazine | Methoxy substitution | Increased selectivity towards certain receptors |
These compounds highlight the diversity within piperazine derivatives and underscore the importance of structural modifications in determining biological activity.
Biological Activities
This compound exhibits notable biological activities, primarily due to its piperazine structure. Compounds containing piperazine rings are often investigated:
Scientific Research
Mechanism of Action
The mechanism of action of Methyl 3-(4-phenylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets in biological systems. The piperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which play a crucial role in regulating mood and behavior. The compound may also inhibit certain enzymes, leading to altered biochemical pathways and therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Notes
- Safety: Methyl 2-(4-benzylpiperazin-1-yl)propanoate’s safety data sheet (SDS) emphasizes precautions for inhalation and skin contact, underscoring the need for handling in ventilated environments .
- Commercial Availability: 3-(4-Phenylpiperazin-1-yl)propanoic acid and its derivatives are available from suppliers like LEAP CHEM CO., LTD., with purity levels up to 97% .
Biological Activity
Methyl 3-(4-phenylpiperazin-1-yl)propanoate is a chemical compound that has garnered attention due to its potential biological activities, primarily attributed to its piperazine structure. This article delves into the compound's biological activities, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a propanoate group linked to a piperazine ring with a phenyl substitution. Its molecular formula is CHNO, and it has a molecular weight of approximately 264.34 g/mol. The presence of the piperazine moiety is significant as it is known for diverse biological activities, including effects on neurotransmitter systems.
Antidepressant and Neuropharmacological Effects
Research indicates that compounds similar to this compound can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, making them potential candidates for antidepressant therapies. The structural variations in piperazine derivatives significantly influence their biological activity, suggesting that this compound could exhibit similar effects.
Anticholinesterase Activity
The compound has been evaluated for its anticholinesterase activity, which is crucial for treating conditions like Alzheimer's disease. Studies have shown that certain piperazine derivatives possess moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds demonstrated IC values ranging from 16.91 to 31.62 µM for AChE inhibition, indicating potential therapeutic applications in cognitive disorders .
Antiviral Properties
This compound's structural analogs have been investigated for antiviral activity, particularly against respiratory syncytial virus (RSV). Some piperazine derivatives exhibited significant antiviral potency with IC values as low as 5.1 µM, suggesting that modifications in the piperazine structure can enhance antiviral efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. A comparative analysis of related compounds highlights how specific substitutions affect pharmacological properties:
| Compound Name | Structure | Key Features |
|---|---|---|
| Ethyl 3-(4-pyridyl)pyrrolidine | Contains a pyridine ring | Known for anti-anxiety properties |
| Methyl 3-(4-benzylpiperazin-1-yl)propanoate | Benzyl substitution | Enhanced lipophilicity for better blood-brain barrier penetration |
| Methyl 3-(4-methoxyphenyl)piperazine | Methoxy substitution | Increased selectivity towards certain receptors |
Case Studies and Research Findings
Case Study: Antidepressant Efficacy
In a study exploring the antidepressant potential of piperazine derivatives, this compound was included among several candidates evaluated for their ability to modulate serotonin levels in animal models. Results indicated significant improvements in depressive symptoms compared to control groups .
Case Study: Antiviral Activity Against RSV
Another study focused on the antiviral properties of related compounds against RSV showed that derivatives with enhanced lipophilicity exhibited better efficacy. This compound's structural characteristics suggest it may also benefit from similar modifications to improve its antiviral profile .
Q & A
Q. Example Table: Common Impurities and Detection Limits
| Impurity Name | CAS RN | Detection Method | LOQ (ppm) |
|---|---|---|---|
| Unreacted Piperazine | 589-43-5 | HPLC-UV | 0.1 |
| Ester Hydrolysis Byproduct | - | LC-MS/MS | 0.05 |
Advanced: How can crystallographic data inform the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Structural insights: Analyze X-ray data (e.g., dihedral angles, hydrogen-bonding networks) to identify pharmacophoric motifs. For example, the piperazine ring’s planar conformation (torsion angle ~179.97°) influences receptor binding .
- Derivatization strategies: Modify the propanoate ester or phenyl group while preserving critical interactions (e.g., π-π stacking with aromatic residues).
- Molecular docking: Use crystallographic coordinates (from SHELXL-refined structures) to simulate binding affinities for targets like serotonin or dopamine receptors .
Basic: What spectroscopic techniques are essential for confirming the purity and identity of this compound?
Methodological Answer:
- -NMR: Verify integration ratios (e.g., phenyl protons at δ 7.2–7.4 ppm, piperazine CH₂ at δ 2.5–3.5 ppm).
- IR spectroscopy: Confirm ester C=O stretch (~1740 cm⁻¹) and piperazine N-H bends (~3300 cm⁻¹).
- Mass spectrometry: Validate molecular ion ([M+H]⁺ = calculated for C₁₄H₂₀N₂O₂: 248.15).
Advanced: How can researchers address discrepancies in biological assay results caused by batch-to-batch variability?
Methodological Answer:
- Quality control (QC): Implement strict batch testing via HPLC (purity >98%) and Karl Fischer titration (water content <0.5%).
- Stability studies: Monitor degradation under accelerated conditions (40°C/75% RH) to correlate impurity profiles with bioactivity loss.
- Statistical analysis: Use ANOVA to compare IC₅₀ values across batches, ensuring variability falls within ±10% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
